N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
The compound “N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a pyrazolo[1,5-a]pyrimidine ring, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple ring structures and functional groups . The imidazole and pyrazolo[1,5-a]pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The amine group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The imidazole ring, for example, is a versatile functional group that can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
- Research on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives explores the reactivity of 5-aminopyrazole-4-carbonitriles with various reagents, leading to compounds with significant antibacterial activity. This demonstrates the potential for pyrazolopyrimidine derivatives in developing new antibacterial agents (Rahmouni et al., 2014).
Phosphodiesterase Inhibition
- Studies on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones and their activity as specific inhibitors of cGMP specific (type V) phosphodiesterase highlight the therapeutic potential of these compounds in treating conditions like hypertension by targeting specific enzymes (Dumaitre & Dodic, 1996).
Anticancer and Anti-Lipoxygenase Activities
- The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the diverse therapeutic potentials, including anti-inflammatory and cancer treatment applications. Some compounds have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase activity (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
- Another study on the utility of Pyrazolylchalcone Synthon for synthesizing Azolopyrimidines under Grindstone Technology reports the preparation of compounds with excellent in vitro antibacterial activities, suggesting the potential for developing new antimicrobial agents (El-Hashash et al., 2017).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-16(2)24-20-18(17-7-4-3-5-8-17)13-23-26(20)19(15)22-9-6-11-25-12-10-21-14-25/h3-5,7-8,10,12-14,22H,6,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAIXSAZRJAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCCN4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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